molecular formula C8H8N2O4 B13962121 2-Amino-6-methyl-3-nitrobenzoic acid CAS No. 881203-05-0

2-Amino-6-methyl-3-nitrobenzoic acid

Katalognummer: B13962121
CAS-Nummer: 881203-05-0
Molekulargewicht: 196.16 g/mol
InChI-Schlüssel: NEWOPFWUNAJMNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-methyl-3-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of an amino group, a methyl group, and a nitro group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-3-nitrobenzoic acid can be achieved through several methodsThe nitration process typically uses a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group . The subsequent introduction of the amino group can be achieved through a reaction with ammonia in the presence of a cuprous catalyst .

Industrial Production Methods

For industrial production, the method involving the reaction of 2-halo-6-nitrobenzoic acid with ammonia in an organic solvent under the function of a cuprous catalyst is preferred. This method is advantageous due to its high yield, mild reaction conditions, and suitability for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-methyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methyl-3-nitrobenzoic acid.

    Reduction: Formation of 2-amino-6-methylbenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-methyl-3-nitrobenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-6-methyl-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-6-methyl-3-nitrobenzoic acid is unique due to the presence of both an amino group and a methyl group, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

881203-05-0

Molekularformel

C8H8N2O4

Molekulargewicht

196.16 g/mol

IUPAC-Name

2-amino-6-methyl-3-nitrobenzoic acid

InChI

InChI=1S/C8H8N2O4/c1-4-2-3-5(10(13)14)7(9)6(4)8(11)12/h2-3H,9H2,1H3,(H,11,12)

InChI-Schlüssel

NEWOPFWUNAJMNX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.